REACTION_CXSMILES
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[CH:1]1([N:4]2[C:9]([NH2:10])=[C:8]([NH2:11])[C:7](=[O:12])[NH:6][C:5]2=[O:13])[CH2:3][CH2:2]1.[CH:14](O)=O>>[CH:1]1([N:4]2[C:9]3[N:10]=[CH:14][NH:11][C:8]=3[C:7](=[O:12])[NH:6][C:5]2=[O:13])[CH2:3][CH2:2]1
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Name
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1-cyclopropyl-5,6-diamino-2,4-(1H,3H)-pyrimidinedione
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Quantity
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12 g
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Type
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reactant
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Smiles
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C1(CC1)N1C(NC(C(=C1N)N)=O)=O
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The hot solution was filtered
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Type
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ADDITION
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Details
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30 ml of chloroform was added
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Type
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ADDITION
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Details
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ether was then added slowly
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Type
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FILTRATION
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Details
|
The received crystals were filtered off
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Type
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TEMPERATURE
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Details
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The amide (V) was refluxed in 40 ml of 2N NaOH for 1 hour
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Duration
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1 h
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Type
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FILTRATION
|
Details
|
The crystals were filtered off
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Name
|
|
Type
|
|
Smiles
|
C1(CC1)N1C(NC(C=2NC=NC12)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |